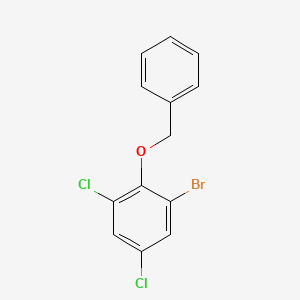
(3-Chloro-2-fluoro-4-methoxyphenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Chloro-2-fluoro-4-methoxyphenyl)(methyl)sulfane” is a chemical compound with the molecular formula C8H8ClFOS. It has a molecular weight of 206.67 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8ClFOS/c1-11-8-5(9)3-4-6(12-2)7(8)10/h3-4H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current sources.作用機序
The mechanism of action of C2F4OMPS is not fully understood. However, it is believed that C2F4OMPS is a nucleophilic compound and reacts with electrophiles to form a covalent bond. C2F4OMPS can also react with other compounds to form a variety of products, depending on the reaction conditions. For example, C2F4OMPS can react with an acid to form a sulfonate ester, or with an amine to form an amide.
Biochemical and Physiological Effects
The biochemical and physiological effects of C2F4OMPS are not well understood. It is believed that C2F4OMPS may have a variety of effects on the body, including the modulation of enzyme activity and the regulation of gene expression. It is also believed that C2F4OMPS may be involved in the regulation of cell signaling pathways, such as those involved in the regulation of cell growth and differentiation. Additionally, C2F4OMPS may be involved in the regulation of immune system responses.
実験室実験の利点と制限
The use of C2F4OMPS in laboratory experiments has a number of advantages and limitations. One of the main advantages of using C2F4OMPS in laboratory experiments is its high reactivity, which makes it suitable for a variety of reactions. Additionally, C2F4OMPS is relatively stable and can be stored for long periods of time without significant degradation. However, C2F4OMPS is also highly toxic and should be handled with caution. Additionally, C2F4OMPS is not water soluble and must be used in an organic solvent for most reactions.
将来の方向性
Despite its potential applications in the scientific research field, there is still much to be learned about C2F4OMPS. Future research should focus on further understanding the biochemical and physiological effects of C2F4OMPS, as well as its potential applications in a variety of fields. Additionally, further research should focus on the development of new methods of synthesis and the development of new compounds based on C2F4OMPS. Finally, further research should focus on the development of methods to reduce the toxicity of C2F4OMPS and make it more suitable for use in laboratory experiments.
合成法
C2F4OMPS can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-methoxybenzyl chloride with 2-fluoro-3-chlorophenyl sulfide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction is known as a nucleophilic substitution reaction, and produces C2F4OMPS as the main product. Other methods of synthesis include the reaction of 4-methoxybenzyl chloride and 2-fluoro-3-chlorophenyl sulfide with dimethyl sulfate, as well as the reaction of 4-methoxybenzyl chloride with 2-fluoro-3-chlorophenyl sulfide in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
科学的研究の応用
C2F4OMPS has a wide range of potential applications in the scientific research field. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. C2F4OMPS has also been used in the synthesis of a variety of organosulfur compounds, such as thiophosphonates and thiols. Additionally, C2F4OMPS has been used in the synthesis of a variety of other compounds, such as organoboranes, organosilanes, and organophosphines.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .
特性
IUPAC Name |
2-chloro-3-fluoro-1-methoxy-4-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFOS/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRCTWBHPFJWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)SC)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFOS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














